Methyl 3-amino-2-benzylbutanoate hydrochloride
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of methyl 3-amino-2-benzylbutanoate hydrochloride demonstrates a complex arrangement of functional groups that contribute to its distinctive chemical properties. According to structural data from chemical databases, the compound possesses a molecular formula of C₁₂H₁₈ClNO₂ with a molecular weight of 243.73 grams per mole. The structural framework incorporates several key functional components that define its chemical behavior and potential applications in synthetic chemistry.
The core structure features a butanoate backbone modified with an amino group at the 3-position and a benzyl substituent at the 2-position. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity as CC(C(CC1=CC=CC=C1)C(=O)OC)N, indicating the presence of a methyl ester terminus that enhances the compound's lipophilicity and membrane permeability characteristics. The benzyl group provides aromatic character and contributes to π-π stacking interactions, while the primary amino group serves as a hydrogen bond donor and acceptor site.
The hydrochloride salt formation significantly impacts the molecular properties by introducing ionic character and enhanced water solubility. This salt formation occurs through protonation of the amino nitrogen, creating a positively charged ammonium center that forms an ionic pair with the chloride anion. The resulting zwitterionic character influences the compound's crystallization behavior, thermal stability, and dissolution properties in polar solvents.
Stereochemical considerations play a crucial role in the molecular architecture, as the compound contains two chiral centers at the 2 and 3 carbon positions. The spatial arrangement of substituents around these stereocenters determines the overall three-dimensional conformation and affects the compound's biological activity and chemical reactivity. The benzyl group orientation and amino group positioning create distinct stereoisomeric forms with potentially different pharmacological profiles.
| Functional Group | Position | Chemical Environment | Contribution to Properties |
|---|---|---|---|
| Primary Amino | C-3 | Aliphatic, basic | Hydrogen bonding, salt formation |
| Benzyl | C-2 | Aromatic substituent | Hydrophobic interactions, π-stacking |
| Methyl Ester | Terminal | Electron-withdrawing | Lipophilicity, hydrolysis site |
| Chloride Ion | Salt former | Ionic interaction | Solubility enhancement |
Properties
IUPAC Name |
methyl 3-amino-2-benzylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFYCUDJCUMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Research Findings and Practical Notes
- Solvent Choice: Aromatic hydrocarbons such as toluene and benzene are preferred for crystallization and washing steps to improve purity.
- Acid Source: Both gaseous hydrogen chloride and concentrated hydrochloric acid are effective; gaseous HCl allows better control of stoichiometry.
- Reaction Monitoring: Gas chromatography and liquid chromatography are standard analytical techniques to monitor reaction progress and product purity.
- Temperature Control: Reflux conditions improve reaction rates but require careful monitoring to prevent side reactions or decomposition.
- Purification: Crystallization and washing with non-polar solvents enhance product isolation and purity.
- Scale-Up: Kinetic models and one-pot methods facilitate industrial-scale synthesis with consistent quality.
Chemical Reactions Analysis
Types of Reactions: : Methyl 3-amino-2-benzylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl 3-amino-2-benzylbutanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-benzylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Analytical Properties
- Lipophilicity: The benzyl group in the target compound increases logP compared to methyl or dimethyl analogs, enhancing membrane permeability. For example, 2-(benzylamino)-3-methylbutanoic acid hydrochloride () has a carboxylic acid group, reducing lipophilicity relative to ester derivatives .
- Spectroscopic Data: 1H-NMR: Analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride show characteristic peaks for methyl groups (δ 1.02 ppm) and ester methoxy (δ 3.79 ppm) . The target compound would display benzyl aromatic protons (~δ 7.2–7.4 ppm) and a methoxy group (~δ 3.7–3.9 ppm). LCMS/HPLC: Retention times vary with substituents. For instance, Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate had distinct LCMS profiles due to its trifluoroethyl group .
Functional and Pharmacological Implications
- Benzyl vs. Alkyl Substituents: The benzyl group in the target compound may confer affinity for aromatic-binding pockets in biological targets, unlike methyl or dimethyl analogs. For example, chlorphenoxamine hydrochloride (), a structurally distinct benzyl-containing compound, exhibits antihistaminic activity due to its aromatic interactions .
- Ester vs. Carboxylic Acid: Ester derivatives (e.g., target compound) are typically prodrugs, improving bioavailability over carboxylic acid analogs like 2-(benzylamino)-3-methylbutanoic acid hydrochloride .
Biological Activity
Methyl 3-amino-2-benzylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical profile:
- Molecular Formula : CHClNO
- Molecular Weight : 244.73 g/mol
- Structure : The compound features a benzyl group attached to a butanoate backbone with an amino functional group, contributing to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria .
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines reveal potential applications in cancer therapy .
- Neuroprotective Effects : Some findings indicate that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The amino group may interact with specific receptors or enzymes involved in cellular signaling pathways.
- The benzyl moiety could enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.
Case Study 1: Antimicrobial Activity
In a study evaluating the antibacterial efficacy of various compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a moderate inhibitory effect, suggesting its potential as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study 2: Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at higher concentrations. The compound showed IC50 values ranging from 25 µM to 50 µM across different cell types, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 40 |
Q & A
Q. What strategies mitigate stability issues in aqueous formulations?
- Lyophilization improves shelf life by reducing hydrolysis. used hydrogels with viscosity-enhancing excipients (e.g., carbomers) to stabilize metformin hydrochloride. For this compound, pH-controlled buffers (e.g., acetate, pH 4.5) and lyoprotectants (e.g., trehalose) may prevent degradation .
Q. How can conflicting NMR/LCMS data be resolved during characterization?
- Multi-dimensional NMR (e.g., COSY, HSQC) clarifies overlapping signals. For LCMS discrepancies, high-resolution mass spectrometry (HRMS) or spiking with authentic standards validates peaks. resolved stereochemical ambiguity via NOESY correlations .
Q. What in vitro models predict in vivo pharmacokinetics?
- Caco-2 cell monolayers assess intestinal permeability. HepG2 cells evaluate hepatic metabolism. ’s kinetic analysis of hydroxyzine hydrochloride FDTs used Higuchi model fitting to correlate in vitro release with bioavailability .
Q. How does the compound interact with biological membranes?
Q. What toxicological assays are recommended for preclinical studies?
- Ames test for mutagenicity, hERG assay for cardiotoxicity, and MTT assay for cytotoxicity (e.g., observed lung irritation in inhalation studies). Dose-response curves (IC50/EC50) and LD50 in rodent models prioritize safety thresholds .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Example from Evidence |
|---|---|---|
| 1H-NMR | Solvent: DMSO-d6; δ 9.00 (brs, NH) | |
| LCMS | m/z: [M+H]+ = 256.1; tR = 4.2 min | |
| HPLC | Purity: 98% (C18, acetonitrile/H2O) |
Q. Table 2. Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes rate |
| Solvent | THF/DMF | Enhances solubility |
| Reaction Time | 24–48 hours | Completes deprotection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
